molecular formula C18H18N4O4S B2785625 N-(furan-2-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide CAS No. 897621-96-4

N-(furan-2-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

货号 B2785625
CAS 编号: 897621-96-4
分子量: 386.43
InChI 键: MNLPLCZCAQWWMC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(furan-2-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide, also known as FMA-NTA-001, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMA-NTA-001 is a small molecule that has shown promising results in preclinical studies for the treatment of various diseases, including cancer.

作用机制

N-(furan-2-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide exerts its therapeutic effects through inhibition of the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of DNA and RNA. Inhibition of DHFR results in the depletion of nucleotide pools, ultimately leading to cell death. This compound has also been shown to inhibit the activity of thymidylate synthase, an enzyme that is involved in the synthesis of thymidine, a critical component of DNA.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical models. The compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of key enzymes involved in DNA synthesis. This compound has also been shown to have a favorable toxicity profile in preclinical studies, indicating that it may be a safe and effective therapeutic agent.

实验室实验的优点和局限性

One of the significant advantages of N-(furan-2-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is its high potency and selectivity for DHFR inhibition. The compound has been shown to be effective at low concentrations, making it an attractive therapeutic agent. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to administer in vivo.

未来方向

There are several future directions for the research and development of N-(furan-2-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide. One potential avenue is to explore the compound's potential as a combination therapy with other chemotherapeutic agents. Another direction is to investigate the compound's potential for the treatment of other diseases, such as autoimmune disorders. Additionally, further studies are needed to optimize the compound's pharmacokinetic and pharmacodynamic properties to improve its clinical efficacy.

合成方法

The synthesis of N-(furan-2-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide involves a multi-step process that includes the condensation of furan-2-carbaldehyde with thiosemicarbazide, followed by the reaction of the resulting thiosemicarbazone with 2-bromoacetic acid. The final step involves the reaction of the intermediate with 2-(2-aminothiazol-4-yl)acetic acid to yield this compound.

科学研究应用

N-(furan-2-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide has been extensively studied in preclinical models for its potential therapeutic applications. The compound has shown promising results in inhibiting the growth of cancer cells, including breast, lung, and prostate cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a critical mechanism for cancer treatment.

属性

IUPAC Name

N-(furan-2-ylmethyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-25-15-7-3-2-6-14(15)21-17(24)22-18-20-12(11-27-18)9-16(23)19-10-13-5-4-8-26-13/h2-8,11H,9-10H2,1H3,(H,19,23)(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLPLCZCAQWWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。